N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE
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Overview
Description
The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the furan ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors like its molecular structure, polarity, and intermolecular forces.Scientific Research Applications
Synthesis and Biological Activity
Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl derivatives, have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, showing high inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A study on the synthesis of N-methylamino acid derivatives from amino acid derivatives outlines a method for obtaining N-methylamino acids, which are significant in peptide synthesis and pharmaceuticals, showcasing the versatility of manipulating nitrogen-containing compounds (Coggins & Benoiton, 1971).
Research into the oxidation of tetrahydrobenzofurans has led to the discovery of novel tetrahydrobenzofuran derivatives with potential for further chemical and pharmaceutical applications, highlighting the importance of oxidative transformations in medicinal chemistry (Levai et al., 2002).
The development of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant activity illustrates the role of structural modification in enhancing biological activity. This work demonstrates the application of heterocyclic chemistry in designing new therapeutic agents (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Chemical Synthesis and Mechanistic Studies
The synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, showcases the application of chemical synthesis in generating analogues of known drugs to improve their pharmacokinetic properties or efficacy (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
The acylation of 2,3-dimethyl-bz-hydroxybenzofurans leading to the synthesis of di- and tri-methylfuroisoflavones highlights the significance of acylation reactions in modifying heterocyclic compounds for potential use in various fields, including materials science and drug design (Kawase, Nanbu, & Miyoshi, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-7-14(11(2)22-10)17(20)18-9-15(19)12-3-4-16-13(8-12)5-6-21-16/h3-4,7-8,15,19H,5-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMOAFZPCRHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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